molecular formula C13H13N5S B2953238 N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 339106-43-3

N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2953238
CAS No.: 339106-43-3
M. Wt: 271.34
InChI Key: ZLTDTFFKPJTWQB-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown a therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aminopyrimidines with other compounds. For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave a precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and similar compounds depends on where the nitrogen atom is located in pyridine. We can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines .

Scientific Research Applications

Antimicrobial Properties

The compound has been studied for its potential as an antimicrobial additive. In a study, heterocyclic compounds similar to N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine were incorporated into polyurethane varnish and printing ink paste. These coatings showed significant antimicrobial effects against various microbial strains, suggesting potential applications in surface coatings for enhanced microbial resistance (El‐Wahab et al., 2015).

Antitumor and Antifungal Activity

Another study explored the synthesis of pyrazole derivatives and their bioactivities, including antitumor, antifungal, and antibacterial effects. The compounds synthesized, closely related to the chemical structure , showed promising biological activity, which may lead to pharmaceutical applications in cancer and fungal infection treatments (Titi et al., 2020).

Structural Analysis in Crystallography

The molecular structure of similar compounds has been studied through crystallography. These studies contribute to understanding the physical and chemical properties of such compounds, which is vital for developing new materials and drugs (Avasthi et al., 2002).

Anticancer and Anti-inflammatory Agents

The synthesis of novel pyrazolopyrimidines derivatives, with structures similar to this compound, was studied for their potential as anticancer and anti-5-lipoxygenase agents. This suggests potential therapeutic applications in treating cancer and inflammation-related diseases (Rahmouni et al., 2016).

Serotonin Receptor Antagonists

Some derivatives of pyrazolopyrimidines, structurally similar to the compound , have been identified as potent serotonin 5-HT6 receptor antagonists. This finding suggests potential applications in the development of treatments for neurological disorders (Ivachtchenko et al., 2013).

Corrosion Inhibition

Derivatives of the compound have been explored for their application in corrosion inhibition. This research indicates potential use in protecting materials like steel in corrosive environments, highlighting its importance in material science (Abdel Hameed et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell division .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can lead to the induction of apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

This characteristic can significantly impact the compound’s bioavailability and its ability to reach its target within the cell .

Result of Action

The inhibition of CDK2 by this compound results in significant anti-proliferative effects, particularly against cancer cell lines . It has been shown to have superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes . Additionally, the presence of other substances in the environment, such as proteins or other drugs, could potentially interact with the compound, affecting its stability or activity .

Future Directions

The future directions for research into “N-methyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their therapeutic potential. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Properties

IUPAC Name

N-methyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-14-11-10-8-15-18(9-6-4-3-5-7-9)12(10)17-13(16-11)19-2/h3-8H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTDTFFKPJTWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC(=N1)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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